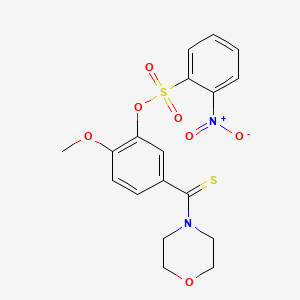
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate, also known as Mor-NBS, is a chemical compound that has been widely used in scientific research. It is a nitrobenzenesulfonate derivative that is commonly used as a reagent for the selective labeling of proteins and peptides.
Wirkmechanismus
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate selectively labels proteins and peptides at cysteine residues. The nitrobenzenesulfonate group reacts with the thiol group of cysteine residues, forming a covalent bond. This reaction is highly specific and selective, as cysteine is the only amino acid with a thiol group.
Biochemical and Physiological Effects:
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can affect the biochemical and physiological properties of proteins and peptides. The covalent modification of cysteine residues can alter protein conformation, stability, and activity. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can also affect protein-protein interactions and protein-ligand interactions.
Vorteile Und Einschränkungen Für Laborexperimente
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has several advantages for lab experiments. It is highly specific and selective, allowing for the selective labeling of proteins and peptides. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling is also compatible with a variety of analytical techniques, including mass spectrometry and fluorescence spectroscopy.
However, 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling also has limitations. The covalent modification of cysteine residues can alter protein properties, making it difficult to interpret the results of experiments. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can also be affected by the presence of other nucleophiles, such as glutathione and other thiols.
Zukünftige Richtungen
There are several future directions for the use of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in scientific research. One direction is the development of new labeling strategies that can overcome the limitations of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling. Another direction is the application of 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling in the study of protein dynamics and function. Finally, 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate labeling can be used in the development of new drugs and therapeutics that target specific proteins and peptides.
Synthesemethoden
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is synthesized by reacting 4-morpholinecarbonyl chloride with 2-methoxy-5-nitrobenzenesulfonyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate has been widely used in scientific research as a reagent for the selective labeling of proteins and peptides. It is commonly used in proteomics research to identify and quantify proteins in complex mixtures. 2-methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate is also used in the study of protein-protein interactions and protein-ligand interactions.
Eigenschaften
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7S2/c1-25-15-7-6-13(18(28)19-8-10-26-11-9-19)12-16(15)27-29(23,24)17-5-3-2-4-14(17)20(21)22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOBMBIFXACZJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-morpholinylcarbonothioyl)phenyl 2-nitrobenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B4989976.png)
![5-{[(5-chloro-2-phenoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989983.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4989986.png)
![[2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenoxy]acetic acid ammoniate](/img/structure/B4989988.png)
![2-({[5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}amino)benzamide](/img/structure/B4989990.png)
![1-allyl-5-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4989991.png)
![2-(4-methylphenyl)-4-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-1,3-oxazol-5(4H)-one](/img/structure/B4990001.png)
![methyl (2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4990007.png)
![3-ethyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4990015.png)
![ethyl 6-bromo-1-[3-(dimethylamino)-2-hydroxypropyl]-5-methoxy-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4990018.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B4990023.png)

![N-{[(4-butylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B4990041.png)